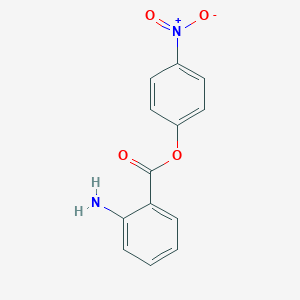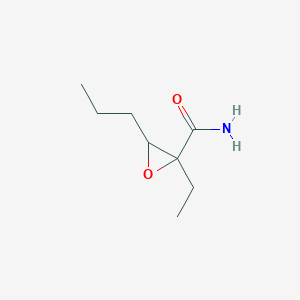![molecular formula C9H15N B092994 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- CAS No. 16967-50-3](/img/structure/B92994.png)
1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is not fully understood. However, research suggests that it may exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. Additionally, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase I and II.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Furthermore, it has been shown to exhibit antibacterial, antifungal, and antiviral activity, indicating its potential use in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is its high purity, which makes it suitable for use in various laboratory experiments. However, its complex synthesis method and high cost may limit its widespread use in research.
Zukünftige Richtungen
The potential applications of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- in the scientific field are vast, and there are several future directions that researchers can explore. Some of these include:
1. The development of new anticancer drugs based on 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives.
2. The investigation of its potential use as an antimicrobial agent.
3. The exploration of its potential use in materials science, such as in the development of new polymers and coatings.
4. The synthesis of new derivatives with improved properties, such as increased potency and reduced toxicity.
In conclusion, 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a chemical compound with significant potential in various fields, including pharmaceuticals, agriculture, and materials science. Its complex synthesis method, high cost, and limited availability may limit its widespread use in research. However, its potent cytotoxic and antimicrobial activity make it a promising candidate for the development of new drugs and antimicrobial agents. Further research is needed to fully explore its potential applications and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- is a complex process that requires careful attention to detail. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. This method yields a high purity product and has been widely used in the synthesis of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- in the scientific field are vast. One of the most promising areas of research involves its use as a building block in the synthesis of new pharmaceuticals. Studies have shown that 1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- derivatives exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
16967-50-3 |
|---|---|
Produktname |
1H-4-Azacycloprop[cd]indene, octahydro-4-methyl- |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
4-methyl-4-azatricyclo[4.3.0.02,9]nonane |
InChI |
InChI=1S/C9H15N/c1-10-4-6-2-3-7-8(5-10)9(6)7/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
NGRFQLAXUCEPJX-UHFFFAOYSA-N |
SMILES |
CN1CC2CCC3C2C3C1 |
Kanonische SMILES |
CN1CC2CCC3C2C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
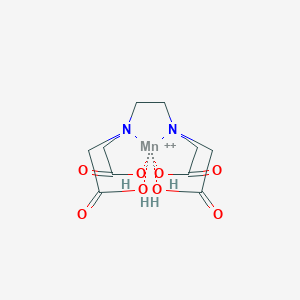

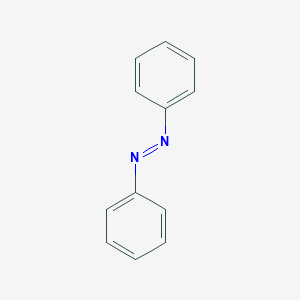
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
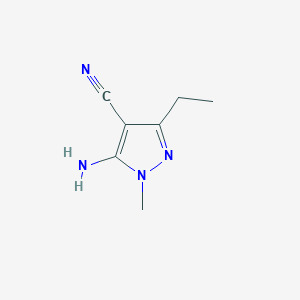
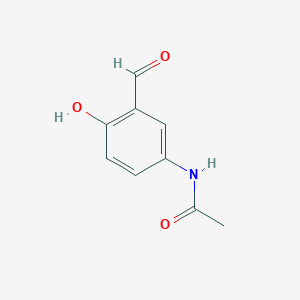
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
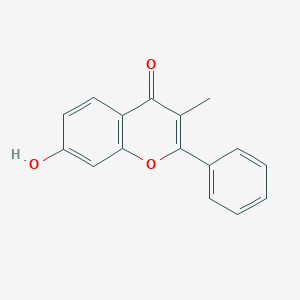
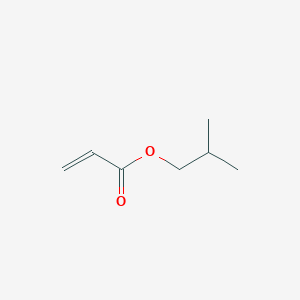
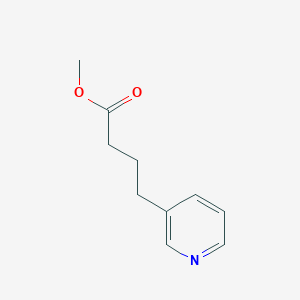
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
